6-oxo-2-thiophen-3-yl-1H-pyrimidine-4-carboxylic acid
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Overview
Description
6-oxo-2-thiophen-3-yl-1H-pyrimidine-4-carboxylic acid is a heterocyclic compound that features a pyrimidine ring fused with a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-oxo-2-thiophen-3-yl-1H-pyrimidine-4-carboxylic acid typically involves the condensation of thiophene derivatives with pyrimidine precursors. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction temperatures are critical factors in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
6-oxo-2-thiophen-3-yl-1H-pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiophene or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce alkyl, aryl, or other functional groups.
Scientific Research Applications
6-oxo-2-thiophen-3-yl-1H-pyrimidine-4-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Material Science: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 6-oxo-2-thiophen-3-yl-1H-pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like 2-substituted thiophenes and 3-hydroxy-2-thiophene carboxylic derivatives share structural similarities and are used in similar applications.
Pyrimidine Derivatives: Compounds such as 4-hydroxy-6-oxo-6,7-dihydro-thieno[2,3-b]pyrimidine derivatives are closely related and exhibit similar biological activities.
Uniqueness
6-oxo-2-thiophen-3-yl-1H-pyrimidine-4-carboxylic acid is unique due to its specific combination of a thiophene ring and a pyrimidine ring, which imparts distinct chemical and biological properties. This combination allows for a wide range of modifications and applications, making it a versatile compound in various fields of research.
Properties
Molecular Formula |
C9H6N2O3S |
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Molecular Weight |
222.22 g/mol |
IUPAC Name |
6-oxo-2-thiophen-3-yl-1H-pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C9H6N2O3S/c12-7-3-6(9(13)14)10-8(11-7)5-1-2-15-4-5/h1-4H,(H,13,14)(H,10,11,12) |
InChI Key |
RFMRUZUXWFSFBU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC=C1C2=NC(=CC(=O)N2)C(=O)O |
Origin of Product |
United States |
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